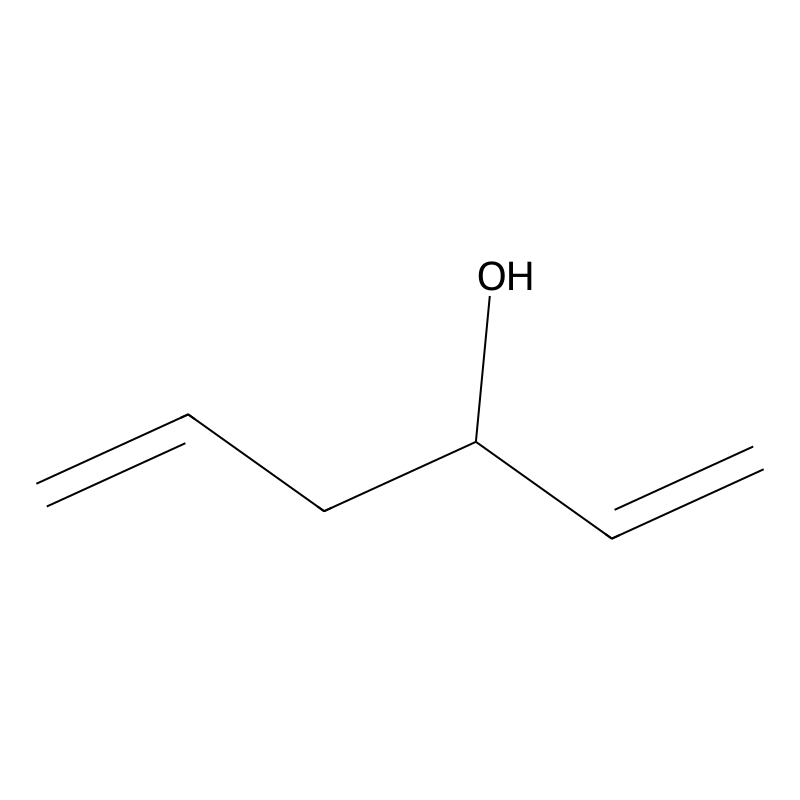1,5-Hexadien-3-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Natural Products:
- (+)-Rogioloxepane A: This naturally occurring compound possesses potential anti-inflammatory properties. Researchers have utilized 1,5-Hexadien-3-ol as a starting material in the development of an enantioselective synthesis of (+)-rogioloxepane A, allowing the production of a specific form of the molecule with enhanced biological activity. Source: Sigma-Aldrich, "1,5-Hexadien-3-ol 924-41-4":
Organic Synthesis Techniques:
- Sharpless Kinetic Resolution: This technique allows the separation of racemic mixtures (mixtures containing equal amounts of two mirror-image molecules) into their individual enantiomers (mirror-image forms). 1,5-Hexadien-3-ol has been used as a substrate in Sharpless kinetic resolution experiments, demonstrating its potential utility in the development of new chiral drugs and catalysts. Source: Sigma-Aldrich, "1,5-Hexadien-3-ol 924-41-4":
- Ring-Closing Metathesis: This reaction forms cyclic molecules by linking the ends of an open chain. 1,5-Hexadien-3-ol has been employed as a starting material in research on ring-closing metathesis, enabling the synthesis of nine-membered oxocene rings. Source: Sigma-Aldrich, "1,5-Hexadien-3-ol 924-41-4":
1,5-Hexadien-3-ol is an organic compound with the molecular formula C₆H₁₀O and a molecular weight of 98.1430 g/mol. It is classified as a hydroxyalkene, characterized by the presence of both a hydroxyl group (-OH) and a diene system (two double bonds) in its structure. The compound is also known by other names such as hexa-1,5-dien-3-ol and has the CAS Registry Number 924-41-4 . Its chemical structure features a six-carbon chain with double bonds between the first and second, as well as the fifth and sixth carbon atoms, along with a hydroxyl group attached to the third carbon.
- Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds such as aldehydes or ketones.
- Esterification: It can react with carboxylic acids to form esters.
- Addition Reactions: The double bonds allow for electrophilic addition reactions, where reagents such as bromine or hydrogen halides can add across the double bonds.
- Sharpless Kinetic Resolution: This compound is utilized in asymmetric synthesis, specifically in the Sharpless kinetic resolution process to produce enantiomerically enriched compounds .
1,5-Hexadien-3-ol can be synthesized through several methods:
- From 1,5-Hexadiene: Hydroxylation of 1,5-hexadiene using reagents like osmium tetroxide or potassium permanganate can yield 1,5-hexadien-3-ol.
- Via Grignard Reagents: Reacting an appropriate Grignard reagent with an aldehyde can also produce this compound.
- Organic Syntheses Procedure: A detailed synthesis method involves the reaction of allyl bromide with magnesium followed by hydrolysis .
The applications of 1,5-Hexadien-3-ol are diverse:
- Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds including natural products and pharmaceuticals.
- Flavor and Fragrance Industry: Due to its unique odor profile, it may find applications in flavoring agents or fragrances.
- Material Science: It can be used in polymerization reactions to create new materials with desirable properties.
Interaction studies involving 1,5-Hexadien-3-ol focus on its reactivity with other chemical species. Its ability to undergo addition reactions makes it a subject of interest for studies on reaction mechanisms and kinetics. Additionally, its role in asymmetric synthesis has prompted research into its interactions with chiral catalysts.
Several compounds share structural similarities with 1,5-Hexadien-3-ol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,3-Hexadiene | C₆H₁₂ | Contains one double bond; less reactive than 1,5-Hexadien-3-ol. |
| 2,4-Hexadienal | C₆H₈O | Contains an aldehyde group; more polar than 1,5-Hexadien-3-ol. |
| 1,3-Pentadiene | C₅H₈ | Similar diene structure; lacks hydroxyl functionality. |
| 2-Methylbuta-1,3-diene | C₆H₈ | A branched isomer; different reactivity profile due to branching. |
| 1,3,5-Hexatriene | C₆H₈ | Contains three double bonds; more reactive due to additional unsaturation. |
Uniqueness of 1,5-Hexadien-3-ol
What sets 1,5-Hexadien-3-ol apart from these similar compounds is its combination of a hydroxyl group and a conjugated diene system. This unique structural arrangement not only influences its reactivity but also its potential applications in organic synthesis and pharmaceuticals.
XLogP3
Boiling Point
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Flammable








